Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid
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Overview
Description
Preparation Methods
The synthesis of iso-PPADS tetrasodium salt involves the reaction of pyridoxal phosphate with azophenyl-2’,5’-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the tetrasodium salt . Industrial production methods for this compound are not widely documented, but it is generally synthesized in research laboratories for experimental purposes .
Chemical Reactions Analysis
iso-PPADS tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure and properties of the compound.
Substitution: Substitution reactions, particularly involving the sulfonic acid groups, are common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
iso-PPADS tetrasodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study purinergic signaling pathways and receptor interactions.
Biology: The compound is employed in experiments to investigate the role of P2X receptors in various biological processes.
Mechanism of Action
iso-PPADS tetrasodium salt exerts its effects by antagonizing purinergic P2X receptors. It binds to these receptors, inhibiting their activation by extracellular nucleotides like ATP. This inhibition prevents the downstream signaling pathways that would normally be triggered by receptor activation. The molecular targets of iso-PPADS tetrasodium salt include P2X1, P2X2, P2X3, and P2Y1 receptors . The pathways involved in its mechanism of action are primarily related to purinergic signaling, which plays a role in various physiological and pathological processes .
Comparison with Similar Compounds
iso-PPADS tetrasodium salt is often compared with other purinergic receptor antagonists, such as:
PPADS (pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid tetrasodium salt): iso-PPADS is more potent than PPADS at inhibiting P2X1, P2X2, P2X3, and P2Y1 receptors.
PPNDS (naphthylazo-6-nitro-4’,8’-disulphonate): PPNDS is selective for P2X receptors over P2Y receptors and is more potent at P2X1 receptors compared to iso-PPADS.
These comparisons highlight the unique potency and receptor selectivity of iso-PPADS tetrasodium salt, making it a valuable tool in purinergic signaling research.
Properties
Molecular Formula |
C15H14N3Na2O11PS2 |
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Molecular Weight |
553.4 g/mol |
IUPAC Name |
disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C15H16N3O11PS2.2Na/c1-8-14(20)11(7-19)10(4-5-30(21,22)23)15(16-8)18-17-12-6-9(31(24,25)26)2-3-13(12)32(27,28)29;;/h2-3,6-7,20H,4-5H2,1H3,(H2,21,22,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
LGAHYNANLQMXPF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)CCP(=O)([O-])[O-])C=O)O.[Na+].[Na+] |
Origin of Product |
United States |
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